Scaling trifluoromethylation often requires hazardous pressurized gases or poorly soluble salts, increasing cost and complexity. Methyl 2,2-difluoro-2-(fluorosulfonyl)acetate (CAS 680-15-9) is a bench-stable liquid enabling precise volumetric dosing and atom-economical trifluoromethylation/difluorocarbene generation. • Liquid form eliminates gas handling equipment; compatible with standard reactors. • Copper-catalyzed late-stage trifluoromethylation of aryl halides with broad functional group tolerance. • Cost-effective access to gem-difluorocyclopropane building blocks for pharmaceutical and agrochemical intermediates, without the moisture sensitivity of silylated reagents.
Methyl 2,2-difluoro-2-(fluorosulfonyl)acetate (CAS 680-15-9), widely recognized in the industry as Chen's Reagent or MDFA, is a highly efficient, liquid-form fluoroalkylating agent utilized primarily for the trifluoromethylation of aryl and alkyl halides, as well as serving as a robust difluorocarbene source for alkene cyclopropanation [1]. From a procurement and process chemistry perspective, MDFA offers a stable, scalable, and atom-economical alternative to gaseous or highly moisture-sensitive fluorination reagents[2]. Its liquid state (density ~1.509 g/mL, boiling point 117-118 °C) facilitates precise volumetric dosing in standard industrial setups, making it a preferred building block for pharmaceutical and agrochemical manufacturing where reproducible fluorine incorporation is critical [1].
Substituting MDFA with generic fluorinating agents like sodium chlorodifluoroacetate or gaseous trifluoromethylators often results in severe process bottlenecks and increased manufacturing costs [1]. Gaseous reagents such as trifluoroiodomethane require specialized pressurized equipment and present significant safety and handling challenges. Conversely, standard solid salts like sodium trifluoroacetate often suffer from poor solubility in organic solvents and require harsh decarboxylation conditions that degrade sensitive substrates [2]. Furthermore, substituting MDFA with the highly reactive trimethylsilyl 2,2-difluoro-2-(fluorosulfonyl)acetate (TFDA) dramatically increases procurement costs and handling complexity due to TFDA's extreme moisture sensitivity, whereas MDFA achieves comparable carbene transfer efficiency while maintaining superior bench stability and a lower cost-per-mole[1].
In the synthesis of gem-difluorocyclopropanes from unreactive alkenes, MDFA demonstrates carbene transfer efficiency matching the industry-standard but expensive TFDA[1]. When reacted with the highly unreactive n-butyl acrylate, using just 2 equivalents of MDFA at elevated temperatures (110-120 °C) yields 76% of the difluorocyclopropane product after 2 days [1]. This performance directly parallels TFDA, but MDFA provides a critical procurement advantage: it is significantly less expensive to manufacture and lacks the extreme moisture sensitivity of the silyl ester, enabling safer, large-scale industrial cyclopropanation without specialized anhydrous handling [1].
| Evidence Dimension | Difluorocyclopropanation yield on unreactive n-butyl acrylate |
| Target Compound Data | 76% yield (using 2 equiv. MDFA) |
| Comparator Or Baseline | TFDA (comparable yield but higher cost and extreme moisture sensitivity) |
| Quantified Difference | Equivalent yield achieved with significantly lower reagent cost and improved handling stability |
| Conditions | 110-120 °C, 2 equivalents of reagent, 2 days |
Allows procurement teams to replace expensive, moisture-sensitive TFDA with a stable, cost-effective liquid reagent without sacrificing reaction yields in complex cyclopropanations.
For the copper-catalyzed trifluoromethylation of aryl iodides and bromides, MDFA serves as a highly atom-efficient and economical alternative to TMSCF3 [1]. While TMSCF3 often requires stoichiometric activation by fluorides and carries non-participating silyl mass, MDFA undergoes efficient copper-mediated decarboxylative/desulfonylative trifluoromethylation[2]. In comparative methodologies for synthesizing 4-trifluoromethyl-1,2,3-triazoles from 4-iodotriazoles, MDFA activated by CuI and TBAI provides robust yields (up to 88% for specific substrates) without the need for expensive silyl groups or harsh fluoride additives, directly reducing the raw material cost per kilogram of fluorinated product [1].
| Evidence Dimension | Reagent atom economy and activation requirement |
| Target Compound Data | Up to 88% yield via CuI/TBAI activation without fluoride additives |
| Comparator Or Baseline | TMSCF3 (Requires fluoride activation and carries non-participating silyl mass) |
| Quantified Difference | Eliminates the need for stoichiometric fluoride activators while reducing reagent molecular weight overhead |
| Conditions | CuI-mediated trifluoromethylation of 1-aryl-4-iodo-1,2,3-triazoles |
Reduces overall process costs and simplifies purification by avoiding silicon-based byproducts and expensive fluoride activators.
Unlike gaseous trifluoromethylating agents such as trifluoroiodomethane (CF3I) or fluoroform, which demand high-pressure reactors and pose significant environmental and safety hazards, MDFA is a bench-stable liquid with a boiling point of 117-118 °C [1]. This physical state allows for precise volumetric addition using standard pumps and reactors. In the synthesis of complex pharmaceutical intermediates, the use of liquid MDFA avoids the capital expenditure associated with pressurized gas handling systems, enabling seamless scale-up from milligram discovery chemistry to multi-kilogram pilot plant production while maintaining consistent stoichiometric control [1].
| Evidence Dimension | Physical state and dosing precision |
| Target Compound Data | Liquid (bp 117-118 °C), dosed volumetrically at standard atmospheric pressure |
| Comparator Or Baseline | CF3I or fluoroform (Gases requiring pressurized dosing and specialized infrastructure) |
| Quantified Difference | Eliminates requirement for high-pressure reactors and specialized gas-handling infrastructure |
| Conditions | Standard atmospheric pressure batch or continuous flow reactors |
Dramatically lowers the barrier to entry and capital equipment costs for scaling up fluorination reactions in standard manufacturing facilities.
Due to its comparable reactivity to TFDA but superior bench stability and lower cost, MDFA is the reagent of choice for synthesizing gem-difluorocyclopropane building blocks [1]. These motifs are increasingly critical in modern agrochemicals and pharmaceuticals for improving metabolic stability and lipophilicity. MDFA allows manufacturers to perform these cyclopropanations on unreactive alkenes at scale without the prohibitive costs of silylated reagents [1].
MDFA (Chen's Reagent) is highly recommended for the late-stage introduction of trifluoromethyl groups into complex aryl iodides and bromides [2]. Its compatibility with copper catalysis and lack of reliance on harsh fluoride activators make it ideal for functionalizing sensitive heterocyclic scaffolds, such as 1,2,3-triazoles, in medicinal chemistry pipelines where functional group tolerance is paramount [2].
Beyond traditional synthesis, MDFA (often referred to in this context as MDFSA) is utilized as a weakly solvating co-solvent in advanced lithium-metal and sodium-ion battery electrolytes [3]. Its unique electrochemical stability and ability to modulate the solvation sheath make it a valuable component for formulating electrolytes designed for extreme-condition (e.g., ultra-low temperature or high-voltage) energy storage systems[3].
Flammable;Corrosive